An In-depth Technical Guide to 1,8-Nonadiyne: Chemical Properties and Structure
An In-depth Technical Guide to 1,8-Nonadiyne: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and spectral data of 1,8-nonadiyne. A linear diyne, 1,8-nonadiyne is a versatile building block in organic synthesis, valued for the reactivity of its terminal alkyne groups. This document includes tabulated physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its key chemical reactions.
Introduction
1,8-Nonadiyne (C₉H₁₂) is a colorless liquid characterized by a nine-carbon chain with terminal triple bonds.[1] This structure imparts significant reactivity, making it a useful precursor in the synthesis of more complex molecules, including long-chain fatty acids and macrocycles.[2] Its bifunctionality allows for sequential or simultaneous reactions at both ends of the molecule, offering unique opportunities in polymer chemistry and materials science.
Chemical Structure and Properties
The structure of 1,8-nonadiyne consists of a flexible pentamethylene chain separating two terminal ethynyl groups. The presence of sp-hybridized carbon atoms in the alkyne moieties results in a linear geometry at positions 1, 2, 8, and 9 of the carbon chain.
Physical Properties
A summary of the key physical properties of 1,8-nonadiyne is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ | [2] |
| Molecular Weight | 120.19 g/mol | [2] |
| Boiling Point | 162.2 °C at 760 mmHg | [2] |
| Melting Point | -21 °C | [2] |
| Density | 0.831 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.449 | [2] |
| Water Solubility | Not miscible or difficult to mix | [2] |
| Flash Point | 41.7 °C | [2] |
Spectroscopic Data
The structural features of 1,8-nonadiyne are well-characterized by various spectroscopic techniques. Key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.
The NMR spectra of 1,8-nonadiyne are consistent with its symmetric structure.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.94 | t | 2H | H-1, H-9 (≡C-H) |
| ~2.18 | m | 4H | H-3, H-7 (-CH₂-C≡) |
| ~1.57 | m | 6H | H-4, H-5, H-6 (-CH₂-) |
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~84.5 | C-1, C-9 (≡C-H) |
| ~68.2 | C-2, C-8 (-C≡) |
| ~28.2 | C-4, C-6 (-CH₂-) |
| ~28.0 | C-5 (-CH₂-) |
| ~18.2 | C-3, C-7 (-CH₂-C≡) |
The IR spectrum of 1,8-nonadiyne displays characteristic absorptions for terminal alkynes and C-H bonds.
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch |
| ~2940, ~2860 | Medium-Strong | C-H stretch (alkane) |
| ~2120 | Weak | C≡C stretch |
The mass spectrum of 1,8-nonadiyne shows a molecular ion peak and a fragmentation pattern characteristic of a long-chain hydrocarbon with terminal functional groups.
Table 5: Major Mass Spectral Fragments
| m/z | Relative Intensity | Possible Fragment |
| 120 | Moderate | [M]⁺ (Molecular Ion) |
| 91 | High | [M - C₂H₃]⁺ |
| 79 | High | [C₆H₇]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
| 55 | Moderate | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
| 39 | High | [C₃H₃]⁺ |
Experimental Protocols
Synthesis of 1,8-Nonadiyne
A common and high-yielding method for the synthesis of 1,8-nonadiyne is the double alkylation of acetylene with 1,5-dibromopentane.[2] This reaction is typically carried out in liquid ammonia with sodium amide as the strong base to generate the acetylide anion.
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1,5-dibromopentane
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Sodium metal
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Acetylene gas
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Liquid ammonia
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Anhydrous diethyl ether
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Ammonium chloride (saturated aqueous solution)
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Three-necked round-bottom flask
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Dry ice/acetone condenser
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Gas inlet tube
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Stirring apparatus
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Dropping funnel
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Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, gas inlet tube, and mechanical stirrer, condense approximately 500 mL of liquid ammonia. To the stirred liquid ammonia, add small pieces of sodium metal (2.2 equivalents) until a persistent blue color is observed. Bubble purified acetylene gas through the solution until the blue color is discharged, indicating the formation of sodium acetylide.
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Alkylation: To the suspension of sodium acetylide, add 1,5-dibromopentane (1.0 equivalent) dropwise via a dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture with a dry ice/acetone bath. After the addition is complete, allow the reaction to stir for an additional 4-6 hours.
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Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the liquid ammonia to evaporate overnight in a well-ventilated fume hood. Add approximately 200 mL of water to the residue, and extract the aqueous layer with diethyl ether (3 x 100 mL).
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Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 1,8-nonadiyne.[3]
Chemical Reactivity and Applications
The terminal alkyne groups of 1,8-nonadiyne are its most reactive sites and participate in a variety of chemical transformations.
Deprotonation and Alkylation
The terminal protons are acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide, to form a mono- or di-anion. These acetylides are potent nucleophiles and can react with electrophiles, such as alkyl halides, in Sₙ2 reactions to extend the carbon chain.[4][5]
Hydrosilylation
1,8-Nonadiyne can undergo a one-step hydrosilylation reaction, which is utilized for attaching acetylene-terminated alkyl monolayers to non-oxidized crystalline silicon surfaces.
Coupling Reactions
The terminal alkynes can participate in various coupling reactions, such as the Glaser-Hay and Sonogashira couplings, to form symmetrical and unsymmetrical diynes and other conjugated systems. These reactions are fundamental in the synthesis of polymers and complex organic molecules.
